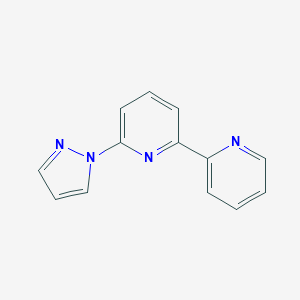

6-(1H-pyrazol-1-yl)-2,2'-bipyridine

概要

説明

6-(1H-pyrazol-1-yl)-2,2’-bipyridine is a heterocyclic compound that features a pyrazole ring attached to a bipyridine scaffold. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. Its unique structure allows it to participate in a variety of chemical reactions and applications, making it a valuable compound in both academic research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)-2,2’-bipyridine typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 2,2’-bipyridine with 1H-pyrazole in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of 6-(1H-pyrazol-1-yl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .

化学反応の分析

Nucleophilic Aromatic Substitution

The most common synthetic route involves substituting halogens on bipyridine with pyrazole under basic conditions. Two optimized protocols demonstrate this:

| Starting Material | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 6-Fluoro-2,2'-bipyridine | Sodium tert-butoxide | DMSO | 100°C (24 h) | 87% | |

| 6-Chloro-2,2'-bipyridine | Potassium tert-butoxide | DMSO | 140°C (14 h) | 39% |

The higher yield with 6-fluoro-2,2'-bipyridine highlights the superior leaving-group ability of fluorine under these conditions .

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals. Key applications include:

Metal Complexation

-

Copper(I) complexes : Used in asymmetric allylic oxidations and cyclopropanations, achieving enantioselectivities up to 82% ee .

-

Ruthenium complexes : Explored for catalytic applications due to redox-active properties .

Representative Reactions:

| Metal | Application | Key Outcome | Source |

|---|---|---|---|

| Cu(I) | Allylic oxidation of cyclic olefins | High reaction rates (30 min at RT) | |

| Ru(II) | Homocoupling catalysis | Efficient synthesis of symmetrical ligands |

Cross-Coupling Reactions

The bipyridine framework participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

-

Reacts with aryl boronic acids to form extended π-conjugated systems.

Homocoupling

-

Oxidative homocoupling using Cu(I) catalysts yields symmetrical 6,6’-di(pyrazolyl)-2,2’-bipyridine derivatives .

Electrophilic Substitution

The electron-rich pyrazole ring directs electrophiles to specific positions:

| Reaction | Reagents | Position Modified | Product Utility |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Pyrazole C4 | Precursor for energetic materials |

| Halogenation | Cl₂/FeCl₃ | Pyridine C4/C5 | Functionalization for catalysis |

Oxidation

Reduction

Comparative Reactivity

This compound exhibits distinct behavior compared to analogs:

This compound’s bifunctional nature (Lewis basic pyridine + π-acidic pyrazole) enables its use in catalysis, materials science, and medicinal chemistry. Further studies are needed to explore its full potential in asymmetric synthesis and photophysical applications.

科学的研究の応用

Coordination Chemistry

One of the primary applications of 6-(1H-pyrazol-1-yl)-2,2'-bipyridine lies in its role as a ligand in coordination chemistry. Ligands are molecules that can donate electron pairs to a metal center, forming coordination complexes.

Metal Complexes Formation

The compound has been used to form complexes with various transition metals, including iron and copper. These complexes exhibit interesting electronic properties and can undergo spin-crossover phenomena, where the spin state of the metal changes in response to external stimuli such as temperature or pressure . Such properties make these complexes suitable for applications in molecular electronics and spintronic devices.

| Metal | Complex Type | Spin State | Application |

|---|---|---|---|

| Iron | Supramolecular | Spin-crossover | Molecular electronics |

| Copper | Coordination | Variable | Catalysis |

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents due to their biological activity.

Research indicates that pyrazole derivatives possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the bipyridine moiety enhances these activities by improving binding affinity to biological targets .

Case Studies

- Antimicrobial Activity : Studies have demonstrated that compounds containing the pyrazole-bipyridine framework exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Materials Science

In materials science, this compound has been explored for its potential use in developing advanced materials.

Fluorescent Materials

The compound can serve as a precursor for synthesizing fluorescent materials due to its ability to form stable complexes with metal ions that exhibit luminescent properties. This makes it suitable for applications in sensors and imaging technologies .

Polymeric Applications

Research into polymeric materials incorporating pyrazole derivatives suggests potential uses in drug delivery systems and as components in organic light-emitting diodes (OLEDs), where their electronic properties can be exploited for enhanced performance .

作用機序

The mechanism of action of 6-(1H-pyrazol-1-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and processes. The compound’s pyrazole and bipyridine moieties allow it to bind to metal centers, facilitating electron transfer and catalytic reactions .

類似化合物との比較

Similar Compounds

2,2’-Bipyridine: Lacks the pyrazole ring, making it less versatile in forming complexes with certain metal ions.

1H-Pyrazole: Does not have the bipyridine scaffold, limiting its coordination chemistry applications.

6-(1H-pyrazol-1-yl)pyridine: Similar structure but with a single pyridine ring, offering different electronic properties and reactivity

Uniqueness

6-(1H-pyrazol-1-yl)-2,2’-bipyridine is unique due to its combined pyrazole and bipyridine structure, which enhances its ability to form stable and versatile metal complexes. This dual functionality makes it a valuable compound in various fields, including catalysis, materials science, and medicinal chemistry .

生物活性

6-(1H-pyrazol-1-yl)-2,2'-bipyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound consists of a bipyridine core substituted with a pyrazole group. The synthesis typically involves the reaction of 2,2'-bipyridine derivatives with pyrazole-containing reagents. Various synthetic pathways have been explored to optimize yield and purity, including the use of transition metal catalysts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Cell Lines Tested : The compound exhibited activity against MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer) cell lines.

- IC50 Values : The compound's IC50 values ranged from 0.08 µM to 42.30 µM across different studies, indicating potent activity against specific cancer types .

The biological mechanisms underlying the anticancer effects of this compound are multifaceted:

- Inhibition of Kinases : It has been reported to inhibit various kinases involved in cancer progression, including Aurora A/B kinases and CDK2, which play crucial roles in cell cycle regulation .

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to reduced cell viability and tumor growth .

Other Biological Activities

In addition to its anticancer properties, this compound exhibits:

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, suggesting potential use in treating inflammatory conditions .

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

A selection of case studies illustrates the compound's efficacy:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Hwang et al. (2023) | HER2-positive gastric cancer | 0.08 | Inhibition of ELF3-MED23 interaction |

| Malinka et al. (2020) | MCF7 | 3.79 | COX-2 inhibition |

| Insuasty et al. (2024) | NCI-H460 | 12.50 | Induction of apoptosis |

These findings underscore the compound's versatility as a therapeutic agent.

特性

IUPAC Name |

2-pyrazol-1-yl-6-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-2-8-14-11(5-1)12-6-3-7-13(16-12)17-10-4-9-15-17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMBMAKZWNNQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 6-(1H-pyrazol-1-yl)-2,2'-bipyridine influence its interaction with cobalt ions and its application in DSSCs?

A: this compound acts as a bidentate ligand, forming stable complexes with cobalt ions [, ]. This ligand features two nitrogen atoms from the pyridine and pyrazole rings, respectively, strategically positioned to chelate the cobalt center. This complexation significantly influences the redox properties of the cobalt ion, making it an effective mediator in DSSCs []. The use of cobalt complexes with this ligand, compared to the traditional iodide/triiodide electrolyte, has shown promising results, including high electrocatalytic activity and improved performance at higher illumination intensities [].

Q2: How does the choice of semiconductor material impact the effectiveness of DSSCs utilizing this compound-based electrolytes?

A: Research indicates that the semiconductor material significantly influences the performance of DSSCs incorporating this compound-based electrolytes []. Studies comparing titanium dioxide (TiO2) and zinc oxide (ZnO) as photoanodes revealed that the chemical nature of the semiconductor directly affects the adsorption of electrolyte components. This adsorption, in turn, influences energy levels at the semiconductor-electrolyte interface, ultimately impacting recombination kinetics, charge transport, and overall device efficiency []. Notably, ZnO-based DSSCs often suffer from faster recombination rates, highlighting the importance of material compatibility in optimizing DSSC performance.

Q3: Beyond its use in cobalt-based electrolytes, what other applications have been explored for this compound in the context of solar cells?

A: this compound-based cobalt complexes have been investigated as potential dopants for hole-transporting materials in perovskite solar cells []. The incorporation of these complexes into spiro-OMeTAD, a commonly used hole-transporting material, has demonstrated improved device performance compared to other dopants []. This application highlights the versatility of this compound and its potential beyond traditional DSSC electrolytes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。